molecular formula C10H5F2NO3 B1630297 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 887267-63-2

5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1630297
CAS No.: 887267-63-2
M. Wt: 225.15 g/mol
InChI Key: ATNKCUFWAHMBGS-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions can also occur, potentially affecting the oxazole ring or the carboxylic acid group.

    Substitution: The 3,5-difluorophenyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nitrating agents can be used under appropriate conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the oxazole ring.

    Reduction Products: Reduced forms of the oxazole ring or carboxylic acid group.

    Substitution Products: Various substituted derivatives of the 3,5-difluorophenyl group.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or fungicides.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the 3,5-difluorophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    5-Phenyl-1,3-oxazole-4-carboxylic acid: Lacks the fluorine substituents, which can affect its chemical reactivity and biological activity.

    5-(3,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid: Contains chlorine substituents instead of fluorine, which can lead to different chemical and biological properties.

    5-(3,5-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid: Contains methyl groups instead of fluorine, affecting its hydrophobicity and reactivity.

Uniqueness: The presence of the 3,5-difluorophenyl group in 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid imparts unique properties such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-6-1-5(2-7(12)3-6)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNKCUFWAHMBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650411
Record name 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-63-2
Record name 5-(3,5-Difluorophenyl)-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid

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